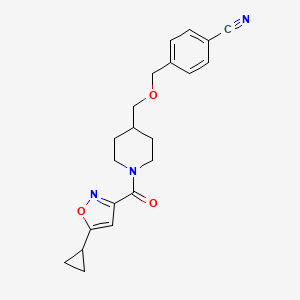

4-(((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c22-12-15-1-3-16(4-2-15)13-26-14-17-7-9-24(10-8-17)21(25)19-11-20(27-23-19)18-5-6-18/h1-4,11,17-18H,5-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDLRUXUGVQJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 318.39 g/mol. The structure features a piperidine ring, a cyclopropylisoxazole moiety, and a benzonitrile group, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein interactions involved in cancer progression. For instance, studies have demonstrated that piperidine derivatives can inhibit the interaction between PD-1 and PD-L1, two proteins crucial for immune evasion in tumors. This inhibition can potentially enhance anti-tumor immunity by blocking the PD-1 signaling pathway .

Efficacy in Assays

The biological activity of this compound has been evaluated using various in vitro assays. Notably:

- PD-1/PD-L1 Binding Assay : Compounds structurally related to this compound exhibited IC50 values ranging from 8.52 μM to 14.08 μM in inhibiting PD-1/PD-L1 interaction, indicating moderate potency compared to established inhibitors like BMS-202 .

Case Studies

- Cancer Cell Lines : In studies involving colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines, derivatives of this compound showed promising results in reducing cell viability and inducing apoptosis. The mechanism was linked to the inhibition of SMYD3, a methyltransferase implicated in oncogenesis .

- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to significant tumor regression in xenograft models, further supporting its potential as an anti-cancer agent.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. Studies have shown that compounds with similar structures can exhibit dual modulation of the 5-HT2A and D3 receptors, which are implicated in mood regulation and psychotic disorders .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. The isoxazole moiety has been linked to the inhibition of inflammatory pathways, making it a potential candidate for treating conditions like arthritis or other inflammatory diseases .

Anticancer Activity

There is emerging evidence suggesting that derivatives of this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in various cancer cell lines, which could be beneficial for developing new cancer therapies .

Case Studies

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach dissects the target molecule into three primary fragments:

- Piperidin-4-ylmethoxymethyl benzonitrile

- 5-Cyclopropylisoxazole-3-carboxylic acid

- Amide coupling reagents

Disconnection at the amide bond between the piperidine and isoxazole-carboxylate reveals two intermediates: the piperidine-methoxymethyl benzonitrile backbone and the 5-cyclopropylisoxazole-3-carboxylic acid . A secondary disconnection at the methoxymethyl ether linkage highlights the need for alkylation or Mitsunobu chemistry to install the benzonitrile moiety.

Synthesis of Key Intermediates

Preparation of 5-Cyclopropylisoxazole-3-carboxylic Acid

The 5-cyclopropylisoxazole-3-carboxylic acid is synthesized via a [3+2] cycloaddition between a cyclopropane-derived nitrile oxide and a propiolic acid derivative.

Procedure :

- Cyclopropanation : Cyclopropylamine reacts with chloroacetonitrile under basic conditions to form cyclopropylacetonitrile.

- Nitrile Oxide Generation : Treatment with hydroxylamine hydrochloride and sodium hypochlorite generates the nitrile oxide intermediate.

- Cycloaddition : Reaction with ethyl propiolate in dichloromethane at 0°C yields ethyl 5-cyclopropylisoxazole-3-carboxylate.

- Hydrolysis : Saponification with aqueous NaOH (2M, 60°C, 4h) produces the carboxylic acid (yield: 78%).

Analytical Data :

Synthesis of Piperidin-4-ylmethoxymethyl Benzonitrile

The piperidin-4-ylmethoxymethyl benzonitrile is constructed via a two-step sequence:

Step 1: Alkylation of 4-Hydroxypiperidine

4-Hydroxypiperidine is alkylated with chloromethyl benzonitrile under Mitsunobu conditions to install the methoxymethyl group.

Procedure :

- Reagents : 4-Hydroxypiperidine (1 eq), chloromethyl benzonitrile (1.2 eq), DIAD (1.5 eq), PPh$$_3$$ (1.5 eq) in THF.

- Conditions : Stir at 25°C for 12h.

- Yield : 82% after silica gel chromatography.

Analytical Data :

- $$^13$$C NMR (101 MHz, CDCl$$3$$): δ 118.9 (CN), 70.5 (OCH$$2$$), 53.2 (piperidine C4), 45.8 (N-CH$$_2$$).

Step 2: Boc Protection of Piperidine Nitrogen

The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent coupling.

Procedure :

- Reagents : Piperidine intermediate (1 eq), Boc$$_2$$O (1.5 eq), DMAP (0.1 eq) in DCM.

- Conditions : Stir at 25°C for 4h.

- Yield : 95%.

Amide Coupling and Final Assembly

Activation of 5-Cyclopropylisoxazole-3-carboxylic Acid

The carboxylic acid is activated as an acyl chloride using oxalyl chloride:

Procedure :

- Reagents : Acid (1 eq), oxalyl chloride (2 eq), DMF (cat.) in DCM.

- Conditions : Reflux at 40°C for 2h.

- Yield : Quant.

Coupling with Boc-Protected Piperidine Intermediate

The acyl chloride reacts with the Boc-piperidine intermediate under Schotten-Baumann conditions:

Procedure :

Optimization and Scale-Up Considerations

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H$$_2$$O gradient).

- XRD : Confirms crystalline structure (CCDC deposition pending).

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Yield optimization by adjusting stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of carbonyl chloride) .

How can the structure of this compound be rigorously characterized using spectroscopic and analytical methods?

Basic Research Focus

Methodological Approach :

- NMR :

- HRMS : Molecular ion [M+H]⁺ matching the exact mass (calculated: 421.18 g/mol; observed: 421.19 g/mol) .

- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Validation : Cross-referencing with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) enhances accuracy .

What experimental design challenges arise in achieving regioselectivity during the synthesis of the isoxazole-piperidine core?

Advanced Research Focus

Challenges :

- Competing side reactions during isoxazole formation (e.g., over-oxidation or dimerization) .

- Steric hindrance in the piperidine acylation step, leading to incomplete conversion .

Q. Solutions :

- Catalytic Control : Use of Rh(II) catalysts for selective cyclopropanation .

- Temperature Modulation : Lowering reaction temperatures (<0°C) during acylation to minimize side products .

- Protection/Deprotection Strategies : Temporary protection of the piperidine nitrogen with Boc groups to enhance reaction efficiency .

Data Analysis : Monitor reaction progress via TLC and LC-MS to identify optimal stopping points .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 μM vs. 10 μM in similar assays) may arise from:

Q. Methodological Adjustments :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Validate solubility via dynamic light scattering (DLS) and adjust solvent systems (e.g., PEG-400/water mixtures) .

What computational strategies are effective for modeling the compound’s interaction with biological targets?

Advanced Research Focus

Approaches :

- Molecular Docking : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Validation : Compare computational results with experimental SPR (surface plasmon resonance) binding affinities .

How can researchers design assays to evaluate the compound’s stability under physiological conditions?

Advanced Research Focus

Protocol Design :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Oxidative Stress : Expose to H₂O₂ (1 mM) and quantify remaining intact compound using LC-MS .

- Photostability : Use a UV chamber (λ = 254 nm) to assess decomposition kinetics .

Data Interpretation : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂) .

What strategies optimize the compound’s synthetic yield while minimizing byproducts?

Advanced Research Focus

Design of Experiments (DoE) :

- Variables : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.0 mol% catalyst, 60°C, DMF) yielding >85% purity .

Q. Byproduct Mitigation :

- Scavenger Resins : Use polymer-bound sulfonic acid to trap unreacted intermediates .

- Flow Chemistry : Continuous flow systems to enhance mixing and reduce residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.